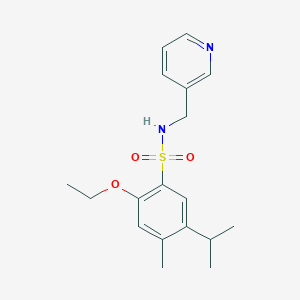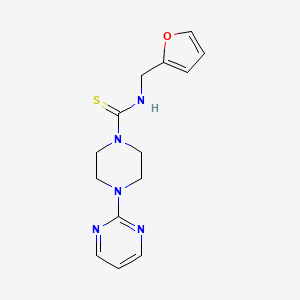
N-(2-ethoxyphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethoxyphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide, also known as EPPBS, is a sulfonamide derivative that has been synthesized and extensively studied in recent years. This compound has shown promising results in various scientific research applications, including cancer treatment and neuroprotection.
Mécanisme D'action
The mechanism of action of N-(2-ethoxyphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide is not fully understood. However, it is believed to inhibit the activity of carbonic anhydrase, an enzyme that is involved in various physiological processes, including acid-base balance, respiration, and bone resorption. By inhibiting carbonic anhydrase, N-(2-ethoxyphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide may disrupt these processes, leading to the observed effects on cancer cells and neurons.
Biochemical and Physiological Effects:
N-(2-ethoxyphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has been shown to have various biochemical and physiological effects. In cancer cells, it induces apoptosis, inhibits angiogenesis, and enhances the efficacy of chemotherapy drugs. In neurons, it protects against oxidative stress and inflammation. N-(2-ethoxyphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has also been found to inhibit the growth of bacteria and fungi, suggesting potential applications in antimicrobial therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2-ethoxyphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide is its high potency. It has been found to be effective at low concentrations, making it a cost-effective option for research. However, N-(2-ethoxyphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide is also highly hydrophobic, which can make it difficult to dissolve in aqueous solutions. This can limit its applications in certain experiments.
Orientations Futures
There are several future directions for research on N-(2-ethoxyphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide. One potential direction is to investigate its potential applications in antimicrobial therapy. Another direction is to explore its effects on other physiological processes, such as bone resorption and respiration. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-ethoxyphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide and its potential applications in cancer treatment and neuroprotection.
Méthodes De Synthèse
The synthesis of N-(2-ethoxyphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide involves the reaction of 2-ethoxyaniline with 4-chlorobenzenesulfonyl chloride in the presence of triethylamine, followed by the reaction of the resulting product with pyrrolidine-2,5-dione. The final product is obtained after purification using column chromatography. The purity of the compound is confirmed using NMR and mass spectrometry.
Applications De Recherche Scientifique
N-(2-ethoxyphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has shown promising results in various scientific research applications. One of the most significant applications is in cancer treatment. N-(2-ethoxyphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been found to enhance the efficacy of chemotherapy drugs by increasing their uptake by cancer cells.
N-(2-ethoxyphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has also been studied for its neuroprotective effects. It has been found to protect neurons from oxidative stress and inflammation, which are two major factors that contribute to neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
N-(2-ethoxyphenyl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-2-24-17-7-4-3-6-16(17)19-25(22,23)15-11-9-14(10-12-15)20-13-5-8-18(20)21/h3-4,6-7,9-12,19H,2,5,8,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICHQISMVDGLXMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethoxyphenyl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{[5-(1-piperidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5715290.png)
![methyl 3-formylpyrrolo[1,2-a]quinoline-1-carboxylate](/img/structure/B5715304.png)


![4-{[4-(acetylamino)-3-methoxyphenyl]amino}-4-oxobutanoic acid](/img/structure/B5715319.png)
![methyl 4-[(2-ethylbutanoyl)amino]benzoate](/img/structure/B5715326.png)
![2-methyl-5-(4-morpholinylsulfonyl)-N-[3-(1-piperidinyl)propyl]benzamide](/img/structure/B5715333.png)
![4-ethoxy-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide](/img/structure/B5715334.png)
![N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide](/img/structure/B5715341.png)



